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This document provides a detailed protocol for the in vitro dissolution testing of Axitinib Sustained-Release

(SR) tablets, which are designed for a 24-hour release profile [1]. The method is aligned with Quality by

Design (QbD) principles to ensure robustness and reliability in assessing product performance.

Introduction

Axitinib is a tyrosine kinase inhibitor used in cancer therapy, classified as a BCS Class II drug, indicating

low solubility and high permeability [1]. This property makes its dissolution rate a critical quality attribute.

Developing SR formulations is a strategic approach to enhance therapeutic outcomes by maintaining plasma

concentrations and reducing dosing frequency. The dissolution test is a vital quality control tool for these

formulations.

Experimental Design and Materials

Table 1: Materials and Reagents
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Material/Reagent Specification/Source

Active Pharmaceutical
Ingredient (API)

Axitinib

Formulation Excipients HPMC K4M, HPMC K15M, PVP K-30, Microcrystalline Cellulose
(Avicel PH 101), Magnesium Stearate [1]

Dissolution Media Biorelevant media (e.g., FaSSIF/FeSSIF) or standard pH buffers

Reagents Analytical grade or better

Table 2: Equipment and Instrumentation

Equipment Specification/Model

Dissolution Test Apparatus USP Apparatus I (Baskets) or II (Paddles), 8-station

HPLC System With UV or PDA detector

Analytical Balance Precision ± 0.1 mg

pH Meter Calibrated with standard buffers

Vacuum Filtration Unit With suitable membranes (e.g., 0.45 µm)

Methodology

3.1. Formulation of Axitinib SR Tablets The following workflow outlines the manufacturing process for

Axitinib SR tablets via wet granulation, based on the cited research [1].
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3.2. Preparation of Dissolution Media Commonly used media include:

pH 1.2 HCl Buffer: Simulates gastric fluid.
pH 4.5 Acetate Buffer
pH 6.8 Phosphate Buffer: Simulates intestinal fluid.
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Biorelevant Media: Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated

Intestinal Fluid (FeSSIF) for enhanced predictability.

Dissolve the required salts and adjust the pH using 0.1N HCl or NaOH. Degas the medium prior to use by

heating to 37°C under vacuum with stirring.

3.3. Dissolution Test Procedure

Apparatus Setup: Assemble the dissolution apparatus (USP I or II). Pour 900 mL of dissolution
medium, maintained at 37°C ± 0.5°C, into each vessel.

Rotation Speed: Set to 50-75 rpm for paddles (Apparatus II).
Sample Introduction: Place one tablet in each vessel, starting the timer immediately.

Sampling: Withdraw aliquots (e.g., 5-10 mL) at predetermined time intervals. Suggested time points
for a 24-hour profile: 1, 2, 4, 6, 8, 10, 12, 14, 16, 20, and 24 hours.

Sample Filtration: Immediately filter withdrawn samples through a 0.45 µm membrane filter,
discarding the first 1-2 mL.

Replenishment: Replace the volume of the withdrawn sample with fresh, pre-warmed dissolution
medium to maintain a constant volume.

3.4. Analytical Quantification (HPLC-UV)

Chromatographic Conditions:
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

Mobile Phase: Acetonitrile and phosphate buffer (pH ~3.0) in a gradient or isocratic mode.
Flow Rate: 1.0 mL/min.

Detection Wavelength: 250-280 nm (UV).
Injection Volume: 20 µL.

Column Temperature: 30-40°C.
Standard Solution: Prepare axitinib standard solutions in the dissolution medium for a calibration

curve.

Data Analysis

4.1. Calculation of Drug Release Calculate the cumulative percentage of axitinib released at each time

point using the calibration curve and the formula below. The following diagram illustrates the data

processing workflow.
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Formula: Cumulative Release (%) = (C_n × V_0 + Σ(C_(i) × V_s)) / Label

Claim × 100

Where:

C_n = Concentration of the sample at time n

V_0 = Volume of dissolution medium
C_i = Concentration of the sample at the i-th withdrawal

V_s = Volume of sample withdrawn

4.2. Model-Dependent Kinetics Fit the dissolution profile to various kinetic models to understand the

release mechanism:
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Zero-Order: Q_t = Q_0 + K_0 t
First-Order: ln(Q_0 - Q_t) = ln Q_0 - K_1 t
Higuchi: Q_t = K_H √t
Korsmeyer-Peppas: Q_t / Q_∞ = K_kp t^n

Protocol Summary

Standard Operating Procedure (SOP) Outline:

Objective: To determine the in vitro dissolution release profile of Axitinib SR tablets over 24 hours.
Scope: Applies to all batches of Axitinib SR tablets.

Responsibilities: QC Analyst, QC Manager.
Procedure:

Use USP Apparatus II (Paddles) with 900 mL of pH 6.8 phosphate buffer at 37°C ± 0.5°C.
Set rotation speed to 75 rpm.

Withdraw samples at 1, 2, 4, 6, 8, 10, 12, and 24 hours.
Filter and analyze samples by HPLC-UV.

Calculate cumulative % release and plot the dissolution profile.
Acceptance Criteria: To be established based on bio-relevant targets, e.g., Q = 80% in 24 hours.

Key Experimental Considerations

QbD and DoE: The development of Axitinib SR tablets has been successfully optimized using a

Box-Behnken Design (BBD). Critical formulation factors include the amounts of HPMC K4M (X1),
HPMC K15M (X2), and PVP (X3), which significantly impact the cumulative drug release over 24

hours [1].
Sink Conditions: It is preferable to maintain sink conditions, where the volume of the medium is at

least 3-5 times the saturation volume of the drug.
Validation: The analytical method should be validated for specificity, linearity, accuracy, precision,

and robustness as per ICH guidelines.

Discussion and Conclusion

This protocol provides a framework for reliably assessing the performance of Axitinib SR formulations. The

use of a QbD approach in formulation design ensures that the product is robust and that the dissolution test is

a meaningful predictor of in vivo performance.
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The primary challenge is the drug's low solubility; future work may explore the use of more biorelevant

media to improve in vitro-in vivo correlation (IVIVC).

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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